molecular formula C10H15O2P B5740187 tert-Butylphenylphosphinic acid CAS No. 4923-86-8

tert-Butylphenylphosphinic acid

Cat. No.: B5740187
CAS No.: 4923-86-8
M. Wt: 198.20 g/mol
InChI Key: AIUXUYWBAIPHHR-UHFFFAOYSA-N
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Description

tert-Butylphenylphosphinic acid (C₁₀H₁₅O₂P) is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group and a tert-butyl group, with one hydroxyl and one oxygen atom completing its structure. It is synthesized via the reaction of phenylphosphonic dichloride with tert-butylmagnesium chloride, yielding a product with a melting point of 155–157°C . This compound is notable for its steric and electronic properties, influenced by the bulky tert-butyl substituent, which significantly impacts its reactivity and stability. Its derivatives, such as tert-butylphenylphosphinic fluoride, are used in solvolysis studies and industrial applications due to their tailored reactivity profiles .

Properties

IUPAC Name

tert-butyl(phenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O2P/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUXUYWBAIPHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197742
Record name Phosphinic acid, tert-butylphenyl- (8CI)
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Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-86-8
Record name tert-Butylphenylphosphinic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylphenylphosphinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134098
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphinic acid, tert-butylphenyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYLPHENYLPHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAD2VL88DF
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with phenylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.

Another method involves the use of tert-butylphosphonic dichloride, which reacts with phenylphosphinic acid under controlled conditions to yield this compound. This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butylphenylphosphinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, with catalysts such as palladium or nickel to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tert-butylphenylphosphonic acid, while reduction can produce tert-butylphenylphosphine oxide.

Scientific Research Applications

tert-Butylphenylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butylphenylphosphinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The compound’s phosphinic acid group is crucial for its binding affinity and specificity. Additionally, the tert-butyl and phenyl groups contribute to its overall stability and solubility, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Methylphenylphosphinic Acid (C₈H₁₁O₂P)

  • Structure : Replaces the tert-butyl group with a methyl group.
  • Reactivity : Exhibits higher reactivity in solvolysis with hydroxide ions. In water-acetone (90:10 v/v), methylphenylphosphinic fluoride is 10⁶ times more reactive than its tert-butyl analog due to reduced steric hindrance and enhanced electrophilicity .
  • Applications : Preferred in reactions requiring faster kinetics, such as nucleophilic substitutions.

Phenylphosphonic Acid (C₆H₇O₃P)

  • Structure : Contains an additional oxygen atom, elevating the phosphorus oxidation state from +3 to +3.
  • Acidity : Stronger acid (pKa ~1.5) compared to tert-butylphenylphosphinic acid (pKa ~2.5–3.0), enabling better coordination with metal ions .
  • Applications : Widely used in metal-ion chelation and material science.

Di-tert-butyl Phosphate (C₈H₁₉O₄P)

  • Structure : Features two tert-butyl groups attached to a phosphate core.
  • Stability : Higher thermal stability than this compound, making it suitable for high-temperature industrial processes .
  • Reactivity : Less prone to hydrolysis due to steric protection of the phosphorus center.

Physicochemical Properties

Compound Melting Point (°C) Solubility pKa Key Reactivity Feature
This compound 155–157 Low in water ~2.5–3.0 Slow solvolysis due to tert-butyl
Methylphenylphosphinic Acid 135–136 Moderate ~2.0 Rapid hydroxide ion attack
Phenylphosphonic Acid 160–162 High in water ~1.5 Strong metal chelation
Di-tert-butyl Phosphate - Insoluble ~4.5 High thermal stability

Data compiled from .

Electronic and Steric Effects

  • tert-Butyl Group : Introduces significant steric hindrance, slowing nucleophilic attack (e.g., hydrolysis) . Electronic donation via hyperconjugation slightly deactivates the phosphorus center.
  • Phenyl Group : Enhances stability through resonance but offers less steric shielding compared to tert-butyl.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
tert-Butylphenylphosphinic acid

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